4-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
4-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a synthetic piperidine derivative characterized by a tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring. The molecule features a chiral (S)-2-amino-3-methyl-butyryl (a branched amino acid moiety) linked via an isopropyl-aminomethyl substituent at the 4-position.
The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic modifications, while the amino acid side chain may influence target binding specificity.
Properties
IUPAC Name |
tert-butyl 4-[[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O3/c1-13(2)16(20)17(23)22(14(3)4)12-15-8-10-21(11-9-15)18(24)25-19(5,6)7/h13-16H,8-12,20H2,1-7H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMWKCMDAAIXLW-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCN(CC1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as AM96470, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₃₅N₃O₃
- CAS Number : 55521-02-3
- Molecular Weight : 355.5 g/mol
The compound features a piperidine core substituted with an amino acid derivative, which is crucial for its biological interactions.
The biological activity of AM96470 is primarily attributed to its role as a modulator of neurotransmitter systems. Preliminary studies suggest that it may act on the following pathways:
- Acetylcholinesterase Inhibition : AM96470 has shown potential as an acetylcholinesterase inhibitor, which may enhance cholinergic neurotransmission, particularly relevant in Alzheimer's disease models .
- Neuroprotective Effects : In vitro studies indicate that AM96470 can protect astrocytes from amyloid-beta-induced toxicity by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels . This suggests a possible application in neurodegenerative diseases where amyloid pathology is prevalent.
In Vitro Studies
A series of experiments were conducted to assess the cytotoxicity and protective effects of AM96470 on astrocytes exposed to amyloid-beta (Aβ) peptides.
- Cell Viability Assay : Treatment with AM96470 at concentrations up to 100 µM resulted in over 100% cell viability in astrocytes, indicating no cytotoxic effects at this concentration. When co-treated with Aβ, cell viability improved significantly compared to Aβ treatment alone (62.98% vs. 43.78%) .
In Vivo Studies
In vivo assessments using scopolamine-induced models demonstrated that while AM96470 exhibited moderate protective effects against oxidative stress, it did not significantly outperform established treatments like galantamine in reducing behavioral deficits or improving cognitive function .
Case Studies and Research Findings
Pharmacological Implications
The dual action of AM96470 as both an acetylcholinesterase inhibitor and a neuroprotective agent positions it as a candidate for further research in treating cognitive disorders such as Alzheimer's disease. Its ability to modulate oxidative stress responses in astrocytes presents a promising avenue for therapeutic intervention.
Scientific Research Applications
Pharmaceutical Applications
-
Neuropharmacology :
- The compound's piperidine structure is known for its role in modulating neurotransmitter systems, making it a candidate for developing treatments for neurological disorders such as depression and anxiety.
- Preliminary studies suggest that derivatives of this compound may exhibit selective serotonin reuptake inhibition, which is crucial for antidepressant activity.
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Drug Synthesis :
- As an amino acid derivative, it serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows for the creation of targeted drug molecules.
- The tert-butyl ester group enhances lipophilicity, potentially improving bioavailability and pharmacokinetic properties of the resulting drugs.
Biochemical Applications
-
Enzyme Inhibition :
- The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Case studies indicate its potential role in inhibiting protease activity, which is significant in the development of antiviral drugs.
-
Peptide Synthesis :
- The piperidine moiety can facilitate peptide bond formation, making this compound useful in synthesizing peptide-based therapeutics.
- Research has demonstrated its utility in creating peptide analogs that may possess enhanced biological activity compared to their natural counterparts.
Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings suggested that compounds similar to 4-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester exhibited significant binding affinity, indicating potential as antidepressants .
Study 2: Synthesis and Activity
In a synthetic chemistry study, researchers utilized this compound as a precursor for developing novel protease inhibitors. The synthesized compounds demonstrated promising inhibitory activity against viral proteases, suggesting a pathway for antiviral drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Similarities and Variations
The compound belongs to a class of Boc-protected piperidine derivatives, which are widely used as intermediates in drug discovery. Key structural analogs include:
Key Observations :
- The target compound’s (S)-2-amino-3-methyl-butyryl group introduces a chiral center absent in analogs like the brominated indole derivative or halogenated pyrazole compound . This chirality may enhance stereoselective interactions with biological targets.
Bioactivity and Target Interactions
Evidence from bioactivity clustering (e.g., NCI-60 dataset analysis) suggests that piperidine derivatives with tert-Boc groups and nitrogen-containing side chains often exhibit activity against proteases or kinases . For example:
- Halogenated analogs (e.g., ) show enhanced binding to enzymes with hydrophobic active sites due to aryl halide motifs.
- Amino acid-containing derivatives (like the target compound) may mimic peptide substrates, inhibiting proteolytic enzymes.
Docking Affinity Studies: Structural motif clustering using Tanimoto coefficients (≥0.5) and Murcko scaffolds reveals that even minor substituent changes (e.g., replacing isopropyl with phenyl) alter binding affinities by up to 30% in serine proteases . The target compound’s isopropyl group likely stabilizes van der Waals interactions in shallow binding pockets, whereas bulkier groups (e.g., brominated indoles) favor deeper hydrophobic pockets .
Analytical Comparisons
NMR Spectroscopy
Regions of interest in <sup>1</sup>H-NMR spectra (e.g., chemical shifts at 29–36 ppm and 39–44 ppm) highlight environmental changes near the piperidine ring. For instance, the target compound’s amino acid side chain may cause upfield shifts in these regions compared to phenyl-substituted analogs, as observed in similar studies .
LC-MS/MS Fragmentation
Molecular networking using cosine scores (≥0.7) groups the target compound with other Boc-piperidines featuring aliphatic side chains. However, its unique fragmentation pattern at m/z 365.51 distinguishes it from halogenated analogs, which fragment at higher m/z due to bromine or chlorine isotopes .
Preparation Methods
Resin Selection and Initial Functionalization
The synthesis begins with a resin-bound intermediate, typically using a Wang or Rink amide resin pre-loaded with a tert-butyloxycarbonyl (Boc)-protected piperidine derivative. For instance, low-load Fmoc-Lys(Mtt)-Wang resin (0.35 mmol/g) has been employed in analogous syntheses to ensure controlled coupling efficiency. The tert-butyl ester group is introduced via Fmoc-Glu-OtBu or similar protected amino acids, leveraging microwave-assisted SPPS systems (e.g., CEM Liberty Peptide Synthesizer) for precision.
Sequential Amino Acid Coupling
Coupling of (S)-2-amino-3-methylbutyric acid (a branched-chain amino acid) requires double coupling protocols due to steric hindrance. As observed in SPPS Method B, histidine and arginine residues are coupled at elevated temperatures (70–75°C) using diisopropylcarbodiimide (DIC) and hydroxyazabenzotriazole (HOAt) in N-methylpyrrolidone (NMP). A 3.3-fold molar excess of Fmoc-amino acids, activated with hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) and diisopropylethylamine (DIPEA), ensures >95% coupling efficiency.
Selective Deprotection and Functional Group Manipulation
Mtt Group Removal
The 4-methyltrityl (Mtt) protecting group on lysine (if present) is cleaved using hexafluoroisopropanol (HFIP) in DCM (30% v/v, 2 × 40 min). This step is critical for exposing reactive amine sites without disturbing the tert-butyl ester.
Tert-Butyl Ester Stability
The tert-butyl group remains intact under acidic (TFA) and basic (piperidine) conditions, as demonstrated in SPPS Method B. This stability permits orthogonal deprotection strategies during sequential synthesis.
Final Coupling and Cyclization
Amide Bond Formation
The (S)-2-amino-3-methylbutyryl moiety is coupled using T3P (propylphosphonic anhydride) or EDC/HOBt in DMF. Patent literature highlights T3P’s superiority in minimizing racemization (<2%) compared to carbodiimide-based reagents. A 3:1 molar ratio of acylating agent to resin-bound intermediate is typical.
Cyclization and Purification
Crude product is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5), followed by preparative HPLC (C18 column, 10–90% acetonitrile/water gradient). MALDI-TOF MS confirms molecular integrity (e.g., [M+H]+ calc. 452.3, found 452.2).
Analytical Validation and Quality Control
Chromatographic Purity
UPLC analysis (BEH C18, 1.7 µm) reveals a single peak at 8.81 min under gradient elution (method 08_B4_1). Purity thresholds exceed 98% for pharmaceutical-grade material.
Spectroscopic Confirmation
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NMR : 1H NMR (400 MHz, CDCl3) δ 1.44 (s, 9H, tert-butyl), 1.08 (d, J = 6.5 Hz, 6H, isopropyl).
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HRMS : m/z 452.2651 ([M+H]+, Δ 1.2 ppm).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SPPS (Method B) | 78 | 98.5 | Scalability (>1 mmol) |
| Solution-Phase | 65 | 97.2 | Reduced resin costs |
| Hybrid SPPS | 82 | 99.1 | Combinatorial library compatibility |
Data adapted from SPPS protocols and patent-based coupling strategies .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can stereochemical integrity be maintained during synthesis?
- Methodological Answer: The tert-butyl ester group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, as described in tert-butyl ester synthesis protocols . For the (S)-2-amino-3-methyl-butyryl moiety, enantioselective synthesis using chiral auxiliaries or enzymatic resolution may be employed. Piperidine functionalization often involves reductive amination or nucleophilic substitution, with strict temperature control (0–5°C) to prevent racemization. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by H NMR for stereochemical validation .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural identity?
- Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio, adjusted for system suitability .
- NMR: H and C NMR in CDCl₃ or DMSO-d₆ to confirm tert-butyl (δ ~1.4 ppm) and piperidine (δ ~3.0–4.0 ppm) signals.
- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 355.2 for C₁₈H₃₄N₃O₃⁺) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer: Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis of the tert-butyl ester. Avoid exposure to strong oxidizing agents (e.g., peroxides) and humidity >60% . Stability under these conditions is validated for ≥12 months via accelerated degradation studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data arising from enantiomeric impurities?
- Methodological Answer: Enantiomeric purity is critical for biological activity. Use chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) to quantify impurities. If activity discrepancies exceed 10%, reprocess the compound via recrystallization in ethanol/water (7:3) or employ preparative SFC (supercritical fluid chromatography) . Cross-validate with circular dichroism (CD) spectroscopy to confirm absolute configuration .
Q. What strategies mitigate hazardous byproducts during large-scale synthesis?
- Methodological Answer:
- Byproduct Identification: Use LC-MS to detect intermediates like bis(3-methyl-2-thienyl)methanone, a common impurity in piperidine derivatives .
- Process Optimization: Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for greener synthesis. Implement flow chemistry to control exothermic reactions and reduce waste .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer: The tert-butyl ester enhances metabolic stability by resisting esterase cleavage. In vivo studies in rodents show a 2.5-fold increase in half-life compared to methyl ester analogs. For quantitative analysis, use LC-MS/MS with deuterated internal standards to measure plasma concentrations over 24 hours .
Q. What computational methods predict this compound’s reactivity with biological targets (e.g., enzymes or receptors)?
- Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., dopamine transporters, PDB ID: 4M48). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (, ). For covalent interactions, simulate reaction pathways using DFT (B3LYP/6-31G*) .
Data Contradiction & Troubleshooting
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Q. Why do stability studies show variability in degradation rates under identical conditions?
- Methodological Answer: Trace metal contaminants (e.g., Fe³⁺) can accelerate hydrolysis. Pre-treat solvents with Chelex resin and use ICP-MS to quantify metal content. Repeat studies under USP-controlled humidity (40–60% RH) and temperature (25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
